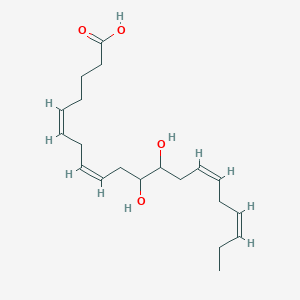
11,12-DiHETE
説明
(+/-)-11,12-Dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid (also known as 5,8,11,14-eicosatetraenoic acid or 5,8,11,14-EET) is a naturally occurring fatty acid found in the human body. It is a member of the family of metabolites known as eicosanoids, which are derived from arachidonic acid (AA). EETs are known to play an important role in the regulation of various physiological processes, including inflammation, cell growth and differentiation, and angiogenesis.
科学的研究の応用
- 11,12-DiHETEは、炎症の解決に関与しています。サイトカイン産生、白血球遊走、食作用に影響を与えることにより、免疫応答を調節します。 研究者は、抗炎症剤としての可能性を探求してきました .
- 研究によると、this compoundは心臓血管の健康に影響を与える可能性があります。血管機能、血小板凝集、血管緊張に影響を与える可能性があります。 心臓血管疾患におけるその正確な役割を理解するためには、さらなる研究が必要です .
- This compoundは、腎臓の生理学の文脈で調査されてきました。 腎臓におけるナトリウム輸送に影響を与え、血圧調節と体液バランスに影響を与える可能性があります .
- いくつかの研究は、this compoundががんの進行において役割を果たす可能性があることを示唆しています。細胞増殖、アポトーシス、血管新生に影響を与える可能性があります。 しかし、正確なメカニズムと臨床的意義は、さらなる調査が必要です .
- 最近の証拠は、this compoundが神経保護特性を持つ可能性があることを示唆しています。 神経炎症反応と酸化ストレスを調節し、神経変性疾患に影響を与える可能性があります .
- 研究者は、this compoundの代謝経路への影響を調査してきました。脂質代謝、インスリン感受性、脂肪組織機能に影響を与える可能性があります。 肥満関連疾患への影響を理解することは、現在進行中の研究分野です .
炎症と免疫応答
心臓血管の健康
腎臓の生理学
がんと腫瘍生物学
神経炎症と神経保護
代謝性疾患と肥満
作用機序
Target of Action
11,12-DiHETE, also known as (+/-)-11,12-dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid or (5Z,8Z,14Z,17Z)-11,12-DIHYDROXYICOSA-5,8,14,17-TETRAENOIC ACID, is an orally active metabolite produced by cytochrome P450 . Cytochrome P450 is a family of enzymes that play a key role in the metabolism of organic substances and the biosynthesis of important molecules .
Mode of Action
The compound is produced through the epoxide formation mediated by cytochrome P450 , followed by the production of epoxide hydrolase . This process involves the oxygenation of arachidonic acid .
Biochemical Pathways
The biochemical pathway of this compound involves the metabolism of arachidonic acid . Arachidonic acid is a polyunsaturated fatty acid present in the phospholipids of membranes of the body’s cells, and is abundant in the brain, muscles, and liver. Its oxidation by enzymes, specifically by cytochrome P450, leads to the formation of this compound .
Pharmacokinetics
It is known that the compound is orally active , suggesting that it can be absorbed through the digestive tract. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
It is known that the compound is a metabolite of arachidonic acid, suggesting that it may play a role in the processes regulated by this fatty acid, such as inflammation and cellular signaling .
生化学分析
Biochemical Properties
11,12-DiHETE is involved in several biochemical reactions, primarily through its interactions with enzymes, proteins, and other biomolecules. The compound is produced by the action of cytochrome P450 enzymes, which catalyze the epoxidation of EPA, followed by hydrolysis by epoxide hydrolase . This process results in the formation of this compound, which can further interact with various biomolecules. For instance, this compound has been shown to interact with bifunctional epoxide hydrolase, which plays a role in xenobiotic metabolism by degrading potentially toxic epoxides .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has vasodilative effects and can inhibit cyclooxygenase and platelet aggregation at micromolar concentrations . Additionally, it affects the stimulus-secretion coupling during hormone release at nanomolar and picomolar ranges . These effects highlight the compound’s role in modulating cellular functions and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound is produced through the cytochrome P450-mediated epoxide formation and subsequent hydrolysis by epoxide hydrolase . This process results in the formation of this compound, which can interact with bifunctional epoxide hydrolase to degrade potentially toxic epoxides . These interactions highlight the compound’s role in modulating enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, revealing that its accumulation in the medium reaches a maximum within 2 to 4 hours and then decreases . Additionally, long-term effects on cellular function have been observed, with the compound’s metabolites continuing to accumulate over time . These findings provide insights into the temporal dynamics of this compound’s effects in vitro and in vivo.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can produce vasodilative effects similar to those of its precursor, 11,12-EET, at specific concentrations . At higher doses, this compound may exhibit toxic or adverse effects. These findings highlight the importance of dosage in determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes and epoxide hydrolase . The compound is produced by the epoxidation of EPA, followed by hydrolysis to form this compound . This metabolite can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions underscore the compound’s role in various metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is produced by cytochrome P450-mediated epoxide formation and subsequent hydrolysis by epoxide hydrolase . This process results in the formation of this compound, which can be transported and distributed within cells and tissues. These interactions influence the compound’s localization and accumulation, affecting its biological activity.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound is produced by cytochrome P450-mediated epoxide formation and subsequent hydrolysis by epoxide hydrolase . This process results in the formation of this compound, which can be directed to specific compartments or organelles within the cell. These interactions affect the compound’s activity and function, highlighting its role in various cellular processes.
特性
IUPAC Name |
(5Z,8Z,14Z,17Z)-11,12-dihydroxyicosa-5,8,14,17-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-9-12-15-18(21)19(22)16-13-10-7-6-8-11-14-17-20(23)24/h3-4,6,8-10,12-13,18-19,21-22H,2,5,7,11,14-17H2,1H3,(H,23,24)/b4-3-,8-6-,12-9-,13-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPZYIPMAWRQQE-BVILWSOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\CC(C(C/C=C\C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




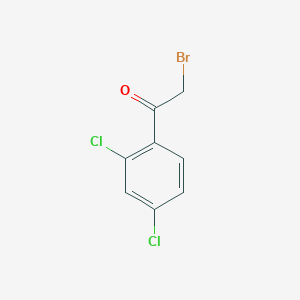

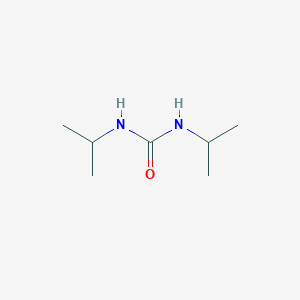

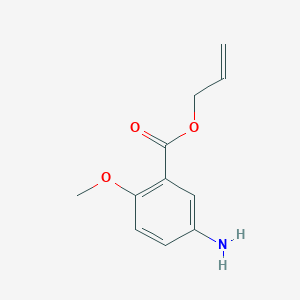
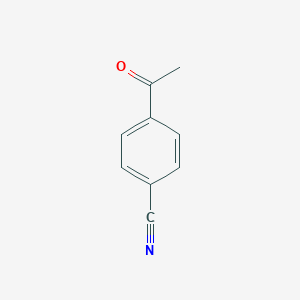
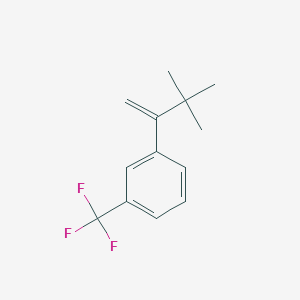
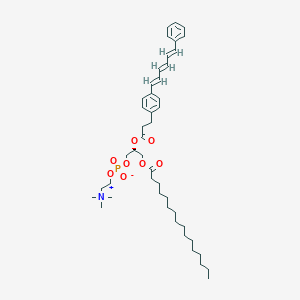
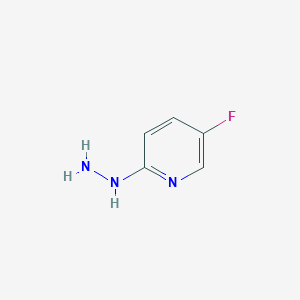
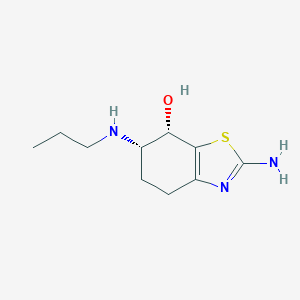
![2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B130665.png)
![(3S,7aR)-7a-methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B130668.png)
